

### Head-to-Head Comparison: Omesdafexor and Cilofexor in Focus

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Omesdafexor |           |  |  |
| Cat. No.:            | B12393163   | Get Quote |  |  |

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two non-steroidal farnesoid X receptor (FXR) agonists: **Omesdafexor** (formerly MET409/MET642) and Cilofexor (formerly GS-9674). This analysis synthesizes available preclinical and clinical data to illuminate the therapeutic profiles of these agents in the context of liver and gastrointestinal diseases.

## Mechanism of Action: Targeting the Farnesoid X Receptor

Both **Omesdafexor** and Cilofexor are synthetic, non-steroidal agonists of the farnesoid X receptor, a nuclear receptor predominantly expressed in the liver and intestines. FXR is a master regulator of bile acid, lipid, and glucose metabolism. Its activation initiates a signaling cascade that confers protection against liver injury, inflammation, and fibrosis. By targeting FXR, both drugs aim to modulate these pathways to treat complex diseases like non-alcoholic steatohepatitis (NASH) and inflammatory bowel disease (IBD).





Click to download full resolution via product page

Caption: Simplified signaling pathway of FXR agonists.

# Preclinical Data Summary Omesdafexor (as FXR314) in Ulcerative Colitis

In a preclinical adoptive T-cell transfer model of ulcerative colitis, **Omesdafexor** (referred to as FXR314) demonstrated a dose-dependent improvement in key indicators of the disease[1]. This suggests a potential therapeutic role for **Omesdafexor** in IBD by modulating inflammatory pathways.



#### Cilofexor in Non-Alcoholic Steatohepatitis (NASH)

Preclinical studies in a rat model of NASH have shown that Cilofexor exerts potent anti-fibrotic and anti-inflammatory effects[2][3].

| Parameter                                                     | 10 mg/kg Cilofexor | 30 mg/kg Cilofexor                                                         | Reference |
|---------------------------------------------------------------|--------------------|----------------------------------------------------------------------------|-----------|
| Reduction in Liver Fibrosis Area (Picro- Sirius Red staining) | -41%               | -69%                                                                       | [2][3]    |
| Reduction in Hepatic Hydroxyproline Content                   | Not Reported       | -41%                                                                       |           |
| Reduction in col1a1 Expression                                | Not Reported       | -37%                                                                       |           |
| Reduction in pdgfr-β<br>Expression                            | Not Reported       | -36%                                                                       |           |
| Reduction in Desmin<br>Area (HSC activation<br>marker)        | Not Reported       | -42%                                                                       |           |
| Change in Portal<br>Pressure                                  | Not Reported       | Significant Decrease<br>(11.9 $\pm$ 2.1 vs. 8.9 $\pm$ 2.2 mmHg; p = 0.020) | _         |

## Clinical Data Comparison Non-Alcoholic Steatohepatitis (NASH)

Both **Omesdafexor** and Cilofexor have been evaluated in Phase 2 clinical trials for the treatment of NASH.

Omesdafexor (MET409 and MET642) Phase 2a Trials

Metacrine, Inc. conducted Phase 2a trials for two of its FXR agonists, MET409 and MET642.



- MET409 (NCT04702490): This 12-week study in patients with NASH showed significant reductions in liver fat content.
- MET642 (NCT04773964): A 16-week interim analysis of this trial also demonstrated reductions in liver fat.

| Paramete<br>r                                            | MET409<br>(50 mg) | MET409<br>(80 mg) | MET642<br>(3 mg) | MET642<br>(6 mg) | Placebo          | Referenc<br>e |
|----------------------------------------------------------|-------------------|-------------------|------------------|------------------|------------------|---------------|
| Mean Relative Reduction in Liver Fat Content (MRI- PDFF) | -38%              | -55%              | -26.9%           | -9.3%            | -6% to<br>-7.5%  |               |
| Patients with ≥30% Relative LFC Reduction                | 75%               | 93%               | 47%              | 35%              | 11% to<br>12%    |               |
| Patients with Normalized LFC (≤5%)                       | 31%               | 29%               | Not<br>Reported  | Not<br>Reported  | 0%               | _             |
| Mean Change in LDL- Cholesterol                          | +6.8%             | +23.7%            | +5%              | +19%             | -1.5% to<br>-10% |               |
| Incidence<br>of Pruritus<br>(mild to<br>moderate)        | 16%               | 40%               | One<br>patient   | One<br>patient   | Not<br>Reported  |               |

Cilofexor (GS-9674) Phase 2 Trial (NCT02854605)



This 24-week study in 140 patients with non-cirrhotic NASH demonstrated significant improvements in hepatic steatosis and liver biochemistry.

| Parameter                                                       | Cilofexor (30<br>mg)    | Cilofexor (100<br>mg)   | Placebo                  | Reference |
|-----------------------------------------------------------------|-------------------------|-------------------------|--------------------------|-----------|
| Median Relative<br>Change in Liver<br>Fat Content<br>(MRI-PDFF) | -1.8%                   | -22.7%                  | +1.9%                    |           |
| Patients with ≥30% Relative LFC Reduction                       | 14%                     | 39%                     | 13%                      |           |
| Change in Serum Gamma- Glutamyltransfer ase (GGT)               | Significant<br>Decrease | Significant<br>Decrease | No Significant<br>Change |           |
| Change in<br>Serum C4                                           | Significant<br>Decrease | Significant<br>Decrease | No Significant<br>Change |           |
| Change in<br>Primary Bile<br>Acids                              | Significant<br>Decrease | Significant<br>Decrease | No Significant<br>Change | _         |
| Incidence of Moderate to Severe Pruritus                        | 4%                      | 14%                     | 4%                       | _         |

### **Primary Sclerosing Cholangitis (PSC)**

Cilofexor has also been investigated for the treatment of PSC.

Cilofexor Phase 2 Trial (NCT02943460)

In a 12-week study of patients with PSC without cirrhosis, Cilofexor led to significant improvements in markers of cholestasis and liver injury.



| Parameter                                             | Cilofexor (30<br>mg) | Cilofexor (100<br>mg) | Placebo      | Reference |
|-------------------------------------------------------|----------------------|-----------------------|--------------|-----------|
| Median Reduction in Serum Alkaline Phosphatase (ALP)  | -6.1%                | -21%                  | +3.4%        |           |
| Median Reduction in Gamma- Glutamyl Transferase (GGT) | Not Reported         | -30%                  | Not Reported |           |
| Median Reduction in Alanine Aminotransferas e (ALT)   | Not Reported         | -49%                  | Not Reported | _         |
| Median Reduction in Aspartate Aminotransferas e (AST) | Not Reported         | -42%                  | Not Reported | _         |
| Incidence of<br>Grade 2 or 3<br>Pruritus              | 20%                  | 14%                   | 40%          |           |

### Experimental Protocols Omesdafexor (MET409) Phase 2a Trial in NASH (NCT04702490)

• Study Design: A 12-week, randomized, placebo-controlled, multi-center trial.



- · Participants: Patients with NASH.
- Interventions: Patients were randomized to receive MET409 (50 mg or 80 mg) or placebo once daily.
- Primary Outcome Measures: Safety and tolerability.
- Secondary Outcome Measures: Change in liver fat content as measured by MRI-PDFF, changes in liver enzymes, and lipid profiles.



Click to download full resolution via product page

Caption: Experimental workflow for the Omesdafexor (MET409) Phase 2a trial.

#### Cilofexor Phase 2 Trial in NASH (NCT02854605)

Study Design: A 24-week, double-blind, placebo-controlled, phase 2 trial.



- Participants: 140 patients with non-cirrhotic NASH, diagnosed by MRI-PDFF ≥8% and liver stiffness ≥2.5 kPa by magnetic resonance elastography (MRE) or historical liver biopsy.
- Interventions: Patients were randomized to receive Cilofexor (30 mg or 100 mg) or placebo orally once daily.
- Primary Outcome Measures: Safety and tolerability.
- Secondary Outcome Measures: Changes in MRI-PDFF, liver stiffness by MRE and transient elastography, and serum markers of fibrosis.



Click to download full resolution via product page

**Caption:** Experimental workflow for the Cilofexor Phase 2 trial in NASH.

#### **Summary and Future Directions**

Both **Omesdafexor** and Cilofexor have demonstrated promising activity as FXR agonists in clinical trials for NASH, primarily through reductions in liver fat content and improvements in



liver biochemistry. **Omesdafexor**'s development also extends to IBD, indicating a broader potential therapeutic application.

A key differentiating factor appears to be the side effect profile, particularly the incidence of pruritus and effects on LDL-cholesterol. The data from the MET409 trial suggests that structural optimization of FXR agonists may lead to an improved risk-benefit profile.

Direct head-to-head comparative trials are necessary to definitively establish the relative efficacy and safety of **Omesdafexor** and Cilofexor. Future research will also likely focus on the long-term impact of these agents on histological endpoints, such as fibrosis regression, and their potential role in combination therapies for complex liver and gastrointestinal diseases. The anticipated results from **Omesdafexor**'s Phase 2a trial in ulcerative colitis in 2026 will be crucial in defining its therapeutic landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Omesdafexor Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison: Omesdafexor and Cilofexor in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393163#head-to-head-comparison-of-omesdafexor-and-cilofexor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com